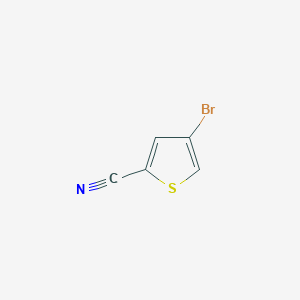

4-Bromothiophene-2-carbonitrile

説明

Significance of Thiophene (B33073) Derivatives in Modern Chemistry

Thiophene, a five-membered, sulfur-containing heteroaromatic ring, and its derivatives are cornerstones in the vast landscape of heterocyclic compounds, demonstrating remarkable versatility and significance in modern chemistry. nih.govresearchgate.neteprajournals.com The structural similarity of the thiophene ring to benzene (B151609), in terms of its physicochemical properties, allows it to act as a bioisostere, a feature extensively exploited in medicinal chemistry. researchgate.neteprajournals.comcognizancejournal.com This has led to the incorporation of the thiophene moiety into numerous approved drugs, ranking it as a "privileged pharmacophore" in drug discovery. nih.gov In fact, an analysis of FDA-approved small molecule drugs reveals that 26 drugs contain a thiophene nucleus, with 7 of these approvals occurring in the last decade alone. nih.gov The therapeutic applications of thiophene derivatives are broad, encompassing anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, and anticonvulsant properties, among others. nih.govresearchgate.netcognizancejournal.comnih.gov

Beyond the realm of medicine, thiophene derivatives are pivotal in materials science, particularly in the development of organic electronics. nih.govnih.gov Their unique electronic properties, including efficient electron transfer, moderate band gaps, and environmental stability, make them ideal components for organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.govmdpi.com The ability of thiophene units to form fused-ring systems, such as thienothiophenes, further enhances their utility by creating more planar, conjugated structures with strong intermolecular interactions, which are crucial for high-performance electronic devices. mdpi.combeilstein-journals.org The adaptability of the thiophene scaffold for various chemical modifications allows for the fine-tuning of its electronic and biological properties, making it an indispensable tool for chemists in diverse fields. nih.govnih.gov

Overview of 4-Bromothiophene-2-carbonitrile as a Key Chemical Building Block

Among the vast array of thiophene derivatives, this compound stands out as a particularly valuable and versatile chemical building block. cymitquimica.comsynquestlabs.com Its structure, featuring a thiophene ring substituted with a bromo group at the 4-position and a nitrile group at the 2-position, provides two distinct and reactive sites for further chemical transformations. nih.govsigmaaldrich.com This dual functionality makes it an ideal starting material for the synthesis of more complex molecules with tailored properties for specific applications in medicinal chemistry and materials science.

The presence of the bromine atom allows for a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, enabling the introduction of a wide range of substituents at the 4-position. The nitrile group, on the other hand, can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering another avenue for molecular diversification. biosynth.com This strategic placement of reactive handles on the thiophene core makes this compound a sought-after intermediate in the construction of novel organic compounds. For instance, it serves as a precursor for the synthesis of monomers used in the creation of polymers with specific electronic or bioactive properties. biosynth.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₂BrNS |

| Molecular Weight | 188.05 g/mol nih.govsigmaaldrich.combiosynth.comsigmaaldrich.com |

| CAS Number | 18791-99-6 synquestlabs.comnih.govchemicalbook.com |

| Appearance | Solid cymitquimica.comsigmaaldrich.comsigmaaldrich.com |

| InChI | 1S/C5H2BrNS/c6-4-1-5(2-7)8-3-4/h1,3H cymitquimica.comsigmaaldrich.com |

| InChIKey | DJYVXBJLHPKUKS-UHFFFAOYSA-N cymitquimica.comnih.govsigmaaldrich.com |

| SMILES | Brc1csc(c1)C#N sigmaaldrich.comsigmaaldrich.com |

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive and focused examination of the chemical compound this compound. The primary objective is to present a detailed and scientifically accurate overview of its significance, synthesis, and reactivity, based on established research findings. The scope of this article is strictly limited to the chemical nature of this compound and its role as a precursor in organic synthesis.

The subsequent sections will delve into the synthetic routes for preparing this compound, explore its key chemical reactions, and discuss its applications in the synthesis of more complex molecules. The information presented is intended for a scientific audience with a background in chemistry and will adhere strictly to the outlined topics, avoiding any discussion of biological activity, dosage, or safety profiles that are not directly related to its chemical properties and handling in a laboratory setting. The article will conclude with a table of all chemical compounds mentioned, providing a quick reference for the reader.

Structure

3D Structure

特性

IUPAC Name |

4-bromothiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrNS/c6-4-1-5(2-7)8-3-4/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYVXBJLHPKUKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90558540 | |

| Record name | 4-Bromothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18791-99-6 | |

| Record name | 4-Bromo-2-cyanothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18791-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromothiophene-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromothiophene 2 Carbonitrile and Its Derivatives

Direct Synthesis Approaches

Direct synthesis of thiophene (B33073) carbonitriles often involves the introduction of a cyano group onto a pre-functionalized thiophene ring. One of the primary methods is the cyanation of a corresponding bromothiophene. While direct bromination of 2-cyanothiophene can be complex due to regioselectivity issues, the cyanation of readily available bromothiophenes presents a more controlled and common approach.

These transformations, which substitute a bromine atom with a cyanide group, are valuable for generating C-C bonds and introducing the versatile nitrile functional group. wikipedia.org Nickel-catalyzed cyanation, for example, provides an effective route. The process can convert 2- and 3-bromothiophene (B43185) into the corresponding nitriles using sodium or potassium cyanide. tandfonline.com To avoid the formation of benzonitrile (B105546) as a byproduct when using certain catalysts, a catalyst prepared from 1-chloronaphthalene (B1664548) can be employed for the cyanation of bromothiophenes. tandfonline.com The concentration of the cyanide salt must be kept low during the reaction to prevent the inactivation of the nickel catalyst. tandfonline.com

Another approach is the electrophilic bromination of thiophene derivatives. The thiophene ring is susceptible to electrophilic substitution, and various brominating agents can be used. google.comjcu.edu.au The reaction can be performed without a catalyst at room temperature, and modern techniques using microreactors have been shown to significantly improve selectivity and yield while drastically reducing reaction times from hours to seconds. eurekaselect.com Controlling the stoichiometry of the brominating agent and reaction conditions allows for selective mono- or di-bromination. eurekaselect.comgoogle.com For instance, a precursor like 2-thiophenecarbonitrile (B31525) could theoretically be brominated, although controlling the position of bromination to selectively yield the 4-bromo isomer requires careful optimization.

Palladium-Catalyzed Synthesis Routes

Palladium catalysts are extremely active and reliable reagents for synthesizing heterocyclic compounds, as they tolerate a wide range of functional groups and often provide high stereo- and regioselectivity. rsc.org

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds under generally mild conditions with high functional group tolerance. rsc.org The reaction typically involves an organoborane reagent (like a boronic acid or ester) and an organohalide, which are coupled in the presence of a palladium catalyst and a base. nih.gov The catalytic cycle consists of three main steps: oxidative addition of the halide to the Pd(0) complex, transmetalation with the organoborane, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nih.gov

For derivatives of 4-bromothiophene-2-carbonitrile, the bromine atom serves as an excellent handle for Suzuki cross-coupling reactions. This allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position of the thiophene ring by coupling with the corresponding arylboronic acids. rsc.orgyoutube.com These reactions are pivotal in creating libraries of substituted thiophenes for screening in drug discovery programs. The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields. rsc.orgucla.edu For example, the coupling of 3,4-dibromo-2,5-dichlorothiophene (B1310887) with various arylboronic acids has been achieved using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base, demonstrating the C-Br bond's greater reactivity over the C-Cl bond. youtube.com

Table 1: Examples of Palladium-Catalyzed Suzuki Cross-Coupling of Bromothiophenes with Boronic Acids

| Thiophene Substrate | Coupling Partner | Catalyst System | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 3,4-Dibromo-2,5-dichlorothiophene | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane / H₂O | 85% | youtube.com |

| 3,4-Dibromo-2,5-dichlorothiophene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane / H₂O | 82% | youtube.com |

| 2-Bromothiophene (B119243) | Phenylboronic acid | Pyridine-based Pd(II)-complex | Water | 96% (Thermal) | crescentchemical.com |

| 3-Bromothiophene | Cyclopropylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | Toluene / H₂O | 75% | ucla.edu |

The Suzuki reaction is a premier method for the synthesis of biaryl and heterobiaryl systems, which are common structural motifs in pharmaceuticals and functional materials. nih.gov By coupling this compound with various aryl- or heteroarylboronic acids, complex molecules containing linked aromatic rings can be constructed. rsc.orgyoutube.com This methodology has been used to synthesize series of 3,4-biaryl-2,5-dichlorothiophene derivatives and other biaryl thiophenes, which have been investigated for their biological activities. rsc.orgyoutube.com The ability to selectively react one halogen over another in poly-halogenated thiophenes adds another layer of synthetic utility, allowing for sequential, site-specific modifications.

Beyond the Suzuki reaction, palladium catalysis enables a diverse range of other transformations relevant to the synthesis of this compound derivatives. Palladium-catalyzed carbonylation reactions, for instance, can introduce carbonyl-containing groups, such as amides and esters, from aryl bromides using carbon monoxide. nih.gov

Furthermore, palladium catalysts are effective for cyanation reactions, providing an alternative to copper or nickel-based systems. youtube.com Palladium-catalyzed C-H bond functionalization is another advanced strategy that allows for the direct coupling of C-H bonds in thiophenes with aryl halides, avoiding the need to pre-functionalize the thiophene at that position. chemicalbook.com This can be particularly useful for creating thiophene-fused polycyclic aromatic systems through tandem reactions. organic-chemistry.org

Suzuki Cross-Coupling Reactions

Nickel and Copper-Catalyzed Synthesis

While palladium is dominant, nickel and copper catalysts offer cost-effective and sometimes uniquely reactive alternatives for synthesizing thiophene derivatives.

Nickel-catalyzed cross-coupling reactions have seen rapid growth due to the metal's earth abundance and distinct reactivity profile. ucla.edu A key application is the cyanation of aryl halides. Nickel complexes can efficiently catalyze the conversion of 2- and 3-bromothiophene to their corresponding carbonitriles using alkali cyanides. tandfonline.com This method is a direct and practical approach for synthesizing thiophene carbonitriles from brominated precursors. Nickel catalysts are also used in various cross-coupling reactions with Grignard reagents or organostannanes. rsc.orgnih.gov

Table 2: Nickel-Catalyzed Cyanation of Bromothiophenes

| Substrate | Cyanide Source | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 3-Bromothiophene | NaCN | trans-chloro(1-naphthyl)bis(triphenylphosphine)nickel | Ethanol | 76-82% | tandfonline.com |

| 2-Bromothiophene | KCN | trans-chloro(1-naphthyl)bis(triphenylphosphine)nickel | Ethanol | 78-83% | tandfonline.com |

Copper-catalyzed reactions, particularly for cyanation, are historically significant. The Rosenmund-von Braun reaction, which uses a stoichiometric amount of copper(I) cyanide to convert aryl halides to nitriles, is a classic example. organic-chemistry.org Modern variations have rendered this process catalytic and much milder. An efficient method involves a copper-catalyzed domino halide exchange-cyanation, where an aryl bromide is converted in situ to a more reactive aryl iodide before cyanation. nih.govorganic-chemistry.org This procedure uses catalytic amounts of CuI with KI and a ligand, tolerating a wide range of functional groups. organic-chemistry.orgdaneshyari.com Copper catalysts are also employed in other cross-coupling reactions, such as the coupling of heteroaryl bromides with organoboranes or the functionalization of arene C-H bonds. nih.govrsc.org

Cross-Electrophile Coupling (XEC) Reactions

Cross-electrophile coupling (XEC) has emerged as a powerful strategy in organic synthesis for the formation of carbon-carbon bonds. acs.orgresearchgate.net This method involves the coupling of two different electrophiles, which is particularly advantageous as it avoids the often challenging preparation of organometallic nucleophiles. researchgate.netnih.gov The core principle of XEC lies in the selective reaction of two chemically similar electrophiles at a transition-metal catalyst. nih.gov

Key challenges in XEC reactions include achieving high cross-selectivity over homodimerization. Strategies to overcome this include using an excess of one electrophile, electronic differentiation between the starting materials, matching the sterics of the catalyst and substrate, and employing radical chain processes. nih.gov First-row transition metals have proven versatile in these reactions as they can support both the single and two-electron steps often involved in the catalytic cycle. nih.gov

Recent advancements have expanded the scope of XEC to include a variety of bond formations, such as C(sp²)–C(sp²) and C(sp²)–C(sp³) linkages. acs.orgnih.gov The field has seen rapid growth, with many new methods taking advantage of the unique features of XEC. acs.org Electroreductive cross-electrophile coupling (eXEC) is a recent development that utilizes electrons as a sustainable reductant, further broadening the applicability of this methodology. researchgate.net

Mechanochemical Synthesis Approaches

Mechanochemical synthesis offers a solvent-free or low-solvent alternative to traditional solution-phase reactions. This technique utilizes mechanical force, such as grinding or milling, to initiate chemical transformations. In the context of chalcone (B49325) synthesis, an optimized procedure using sonication has been shown to dramatically reduce reaction times from 24 hours to 15-30 minutes. eijppr.com This method also requires less solvent compared to conventional stirring methods while maintaining comparable percentage yields. eijppr.com Another solvent-free approach for chalcone synthesis involves grinding an acetophenone (B1666503) with an equivalent of sodium hydroxide (B78521) and a benzaldehyde (B42025) derivative using a mortar and pestle. jetir.org

Synthesis of Specific this compound Derivatives

The versatile nature of the this compound scaffold allows for its conversion into a variety of important derivatives.

4-Bromothiophene-2-carboxylic acid is a key derivative that can be synthesized from various precursors. chemicalbook.comottokemi.com It serves as an important intermediate in the synthesis of other compounds. ottokemi.com For instance, it can be used to prepare N-(4-Bromo-2-thienyl)-carbamic Acid 1,1-Dimethylethyl Ester. ottokemi.com

Table 1: Synthesis of 4-bromo-5-chlorothiophene-2-carboxylic acid

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromo-2-thiophenecarboxylic acid | N-chloro-succinimide | N,N-dimethyl-formamide | 50 | 10 | 79 | chemicalbook.com |

4-Bromothiophene-2-carbothioamide is a heterocyclic compound featuring a thiophene ring with a bromine atom at the 4-position and a thioamide group at the 2-position. smolecule.com It is a valuable building block in organic synthesis due to the presence of these functional groups. smolecule.com Synthesis of this derivative can be achieved through several methods, including the direct reaction of 4-bromothiophene-2-carboxylic acid with thioamide reagents. smolecule.com

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized through the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde. eijppr.comnih.gov This reaction can be optimized using sonication to reduce reaction times significantly. eijppr.com The general procedure involves dissolving the acetophenone and aromatic aldehyde in a suitable solvent, followed by the addition of a base like potassium hydroxide. eijppr.com The synthesis of chalcones can also be achieved through other methods like Suzuki-Miyaura coupling and one-pot syntheses. nih.gov

Table 2: Chalcone Synthesis Reaction Conditions

| Method | Catalyst | Solvent | Reaction Time | Key Features | Reference |

| Conventional Claisen-Schmidt | KOH | Ethanol | 24 hrs | Stirring at room temperature | eijppr.com |

| Optimized Claisen-Schmidt | KOH | Suitable Solvent | 15-30 mins | Sonication in an ultrasonic bath | eijppr.com |

| Solvent-Free Aldol Condensation | NaOH | None | 10 mins | Grinding with mortar and pestle | jetir.org |

Pyridine (B92270) and Pyrimidine-Based Thiophene Derivatives

The synthesis of pyridine and pyrimidine (B1678525) moieties fused or attached to a thiophene core represents a significant area of research due to the diverse biological activities of these heterocyclic systems. Starting from this compound, several synthetic strategies can be employed to construct these complex derivatives. Key reactions include the formation of an aminothiophene precursor, followed by cyclization to build the pyridine or pyrimidine ring, and cross-coupling reactions to directly attach pyridinyl or pyrimidinyl groups.

One of the most versatile methods for synthesizing substituted 2-aminothiophenes is the Gewald reaction. wikipedia.orgarkat-usa.org This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or malononitrile (B47326) in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. wikipedia.orgchemicalbook.comorganic-chemistry.org For instance, a variation of the Gewald reaction can be envisioned to synthesize a 2-aminothiophene precursor which can then undergo further transformations.

Once a suitable 2-aminothiophene-3-carbonitrile (B183302) is obtained, it can serve as a key intermediate for the construction of thieno[2,3-b]pyridine (B153569) and thieno[3,2-d]pyrimidine (B1254671) systems. For example, the reaction of 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile with formic acid or formamide (B127407) can lead to the formation of the corresponding pyrimido[4',5':4,5]thieno[2,3-b]pyridine derivatives. mdpi.com This suggests a viable route for the elaboration of a thiophene core into a more complex, fused heterocyclic system. The general approach involves the cyclization of the aminonitrile with appropriate reagents to build the desired fused ring. arkat-usa.orgnih.govnih.gov

Another powerful strategy for the synthesis of pyridine- and pyrimidine-based thiophene derivatives is the Suzuki-Miyaura cross-coupling reaction. youtube.comresearchgate.netmdpi.com This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between an aryl or heteroaryl halide and an organoboron compound, such as a boronic acid or a boronic ester. youtube.comnih.gov In the context of this compound, the bromine atom at the 4-position can be readily coupled with a pyridine or pyrimidine boronic acid derivative. researchgate.netreddit.com This would result in the direct attachment of the pyridine or pyrimidine ring to the thiophene core. While pyridyl boronic acids can sometimes be challenging to work with due to their potential to poison the catalyst, specific protocols have been developed to address this issue, such as the use of particular ligands or base-free conditions. researchgate.netreddit.com

The following table summarizes potential synthetic routes for pyridine and pyrimidine-based derivatives starting from or analogous to precursors of this compound.

Table 1: Synthetic Methodologies for Pyridine and Pyrimidine-Based Thiophene Derivatives

| Starting Material Analogue | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| 3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile | Formic acid, N,N-dimethylformamide, reflux | 7-(5-bromobenzofuran-2-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one | mdpi.com |

| 3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile | Formamide, N,N-dimethylformamide, reflux | 7-(5-bromobenzofuran-2-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine | mdpi.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids, Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | mdpi.com |

| Aryl Bromide | Pyridine Boronic Acid, Palladium Catalyst, Base | Aryl-substituted Pyridine | researchgate.net |

| Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | Phenylisothiocyanate, ethanol, reflux; followed by cyclization | Pyrido[4',3':4,5]thieno[2,3-d]pyrimidines | nih.govnih.gov |

Sulfonamide Derivatives

Thiophene sulfonamides are an important class of compounds with a wide range of biological activities. researchgate.netnih.gov The synthesis of sulfonamide derivatives of this compound would typically involve the conversion of the nitrile group into a sulfonamide moiety or the introduction of a sulfonamide group onto the thiophene ring. A common route to thiophene-2-sulfonamides involves the chlorosulfonation of a thiophene precursor, followed by reaction with an amine.

A plausible synthetic route would first involve the transformation of the nitrile group of this compound into a primary amine, which can then be converted to the corresponding sulfonamide. However, a more direct approach found in the literature for analogous compounds is the direct synthesis of a bromothiophene sulfonamide. For example, 5-bromothiophene-2-sulfonamide (B1270684) can be synthesized from 2-bromothiophene via chlorosulfonation followed by amination. researchgate.net This compound can then be further functionalized.

The primary sulfonamide group is amenable to further derivatization, such as N-alkylation. For instance, 5-bromo-N-alkylthiophene-2-sulfonamides can be synthesized by reacting 5-bromothiophene-2-sulfonamide with various alkyl bromides in the presence of a base like lithium hydride in DMF. nih.gov

Furthermore, the bromine atom on the thiophene ring serves as a handle for introducing additional diversity through cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, allowing for the reaction of the bromothiophene sulfonamide with a variety of aryl and heteroaryl boronic acids. researchgate.netnih.gov This has been demonstrated in the synthesis of a series of 5-aryl-thiophene-2-sulfonamide derivatives from 5-bromothiophene-2-sulfonamide and various aryl boronic acids or esters, using a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄. researchgate.net This methodology can be adapted to the 4-bromo isomer to generate a library of novel sulfonamide derivatives.

The table below outlines the synthesis of sulfonamide derivatives based on methodologies reported for bromothiophene sulfonamides.

Table 2: Synthetic Methodologies for Thiophene Sulfonamide Derivatives

| Starting Material | Reagents and Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| 5-Bromothiophene-2-sulfonamide | Alkyl bromides, LiH, DMF, room temp. | 5-Bromo-N-alkylthiophene-2-sulfonamides | Not specified | nih.gov |

| 5-Bromo-N-propylthiophene-2-sulfonamide | Aryl boronic acids, Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O, 90 °C | 5-Aryl-N-propylthiophene-2-sulfonamides | 56-72% | nih.gov |

| 5-Bromothiophene-2-sulfonamide | Aryl boronic acids/esters, Pd(PPh₃)₄, K₃PO₄, solvent/H₂O, 95 °C | 5-Arylthiophene-2-sulfonamides | Not specified | researchgate.net |

| 5-Bromothiophene-2-sulfonamide | Acetic anhydride, Acetonitrile (B52724) | 5-Bromothiophene-2-sulfonyl acetamide | Not specified | researchgate.net |

| 5-Halo-thiophenesulfonamide (protected) | Mercaptan (R-X-SH), strong base (e.g., NaH) | 5-(Alkyl/Arylthio)thiophene-2-sulfonamide | Good yields | google.com |

Advanced Reactivity and Mechanistic Studies

Dissociative Electron Transfer Mechanisms

Dissociative Electron Attachment (DEA) is a fundamental process initiated by the capture of a low-energy electron by a molecule, forming a transient negative ion (TNI). quantemol.com This TNI can subsequently dissociate into a stable anion and one or more radical fragments. quantemol.com Halogenated organic compounds, including brominated heterocycles, are known to be particularly susceptible to DEA, a property that makes them potential radiosensitizers for cancer therapy. rsc.org

For 4-Bromothiophene-2-carbonitrile, while specific experimental DEA studies are not extensively documented, a probable mechanism can be inferred from studies on similar halogenated molecules. rsc.org The process would begin with the capture of a free electron by the molecule to form the TNI, [this compound]⁻.

General Mechanism of Dissociative Electron Attachment:

Step 1: Electron Capture: A molecule (M-X) captures a low-energy electron (e⁻) to form a transient negative ion ([M-X]⁻).

M-X + e⁻ → [M-X]⁻

Step 2: Dissociation: The unstable transient negative ion dissociates, typically involving the cleavage of the weakest bond. In this case, the carbon-bromine bond cleaves heterolytically.

[M-X]⁻ → M• + X⁻

In the context of this compound, the C-Br bond is the most likely site for cleavage due to the high electron affinity of the bromine atom. The dissociation would result in a bromide anion (Br⁻) and a 2-cyanothiophen-4-yl radical. The formation of this highly reactive radical species is a key aspect of the radiosensitizing potential of such compounds, as it can induce damage in biological macromolecules like DNA. rsc.org The efficiency of this process is dependent on the energy of the incident electron, with specific resonance energies leading to a significantly higher probability of dissociation. quantemol.comrsc.org

Nucleophilic Substitution Reactions

The bromine-substituted carbon on the thiophene (B33073) ring is an electrophilic center that can undergo nucleophilic substitution, particularly through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

A prominent example is the Buchwald-Hartwig amination , a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine. wikipedia.orgacsgcipr.orglibretexts.org In this reaction, this compound can be coupled with various primary or secondary amines in the presence of a palladium catalyst (like Pd(OAc)₂) and a phosphine (B1218219) ligand (such as Xantphos) to yield 4-aminothiophene derivatives. researchgate.net

Table 1: Buchwald-Hartwig Amination of this compound

| Amine Nucleophile | Product | Catalyst System | Base |

| Primary Amine (R-NH₂) | 4-(Alkyl/Arylamino)thiophene-2-carbonitrile | Pd(OAc)₂ / Phosphine Ligand | Cs₂CO₃, K₃PO₄ |

| Secondary Amine (R₂NH) | 4-(Dialkyl/Diaryl-amino)thiophene-2-carbonitrile | Pd(OAc)₂ / Phosphine Ligand | Cs₂CO₃, K₃PO₄ |

| Ammonia Equivalents | 4-Aminothiophene-2-carbonitrile | Pd Catalyst / Ligand | Base |

The reaction mechanism involves a catalytic cycle with steps of oxidative addition of the aryl bromide to the Pd(0) complex, coordination of the amine, deprotonation to form a palladium amido complex, and reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.orgorganic-chemistry.org

Electrophilic Aromatic Substitution Reactions

The thiophene ring is generally more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS). nih.gov However, the reactivity and regioselectivity of EAS on this compound are controlled by the directing effects of the existing substituents. The available positions for substitution are C3 and C5.

Cyano Group (-CN): This is a powerful electron-withdrawing group and acts as a deactivator and a meta-director. libretexts.org Relative to its position at C2, it directs incoming electrophiles to the C4 and C5 positions (C4 is already substituted). Thus, it strongly directs towards the C5 position.

Bromine Atom (-Br): Halogens are deactivating groups due to their inductive electron withdrawal but are ortho, para-directors because of resonance electron donation from their lone pairs. libretexts.org Relative to its position at C4, bromine directs to the C3 and C5 positions.

The combined influence of these two groups determines the final substitution pattern. The cyano group strongly deactivates the ring, making harsh reaction conditions necessary. For the regioselectivity, both substituents direct towards the C5 position. The bromine atom also directs to the C3 position. Predicting the major product between C3 and C5 substitution can be complex, but computational methods like the RegioSQM tool, which calculates the lowest free energies of protonation, can predict the most nucleophilic site and thus the likely outcome of an EAS reaction. rsc.org Given the strong directing effect of the cyano group to the C5 position, substitution at this position is a highly probable outcome.

Role of Bromine Atom as a Leaving Group

The bromine atom in this compound is an excellent leaving group, a property extensively utilized in palladium-catalyzed cross-coupling reactions to create new bonds at the C4 position. organic-chemistry.orgnih.gov The C-Br bond is readily cleaved during the oxidative addition step to a Pd(0) catalyst, initiating the catalytic cycle.

Several key reactions highlight this role:

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron species (like a boronic acid) to form a C-C bond. nih.govwikipedia.orglibretexts.org this compound can react with various aryl or vinyl boronic acids to produce 4-aryl or 4-vinylthiophene derivatives. nih.gov

Heck Reaction: This reaction forms a C-C bond by coupling the aryl halide with an alkene. organic-chemistry.orgwikipedia.orgyoutube.com The reaction of this compound with an alkene like an acrylate (B77674) would yield a substituted alkene at the C4 position.

Buchwald-Hartwig Amination: As discussed previously, this reaction uses the C-Br bond as the site for C-N bond formation. wikipedia.orgacsgcipr.org

Table 2: Palladium-Catalyzed Reactions Demonstrating Bromine as a Leaving Group

| Reaction Name | Coupling Partner | Bond Formed | Product Type |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | C-C | 4-Aryl/vinylthiophene-2-carbonitrile |

| Heck Reaction | Alkene | C-C | 4-(Substituted vinyl)thiophene-2-carbonitrile |

| Buchwald-Hartwig Amination | R-NH₂ / R₂NH | C-N | 4-Aminothiophene-2-carbonitrile |

In each of these transformations, the cleavage of the C-Br bond is a critical, often rate-determining, step that enables the subsequent formation of a new, valuable chemical bond.

Influence of Cyano Group on Reactivity

The cyano (-C≡N) group exerts a profound influence on the reactivity of the thiophene ring primarily through its strong electron-withdrawing properties, which arise from both induction and resonance.

Deactivation in Electrophilic Aromatic Substitution: The cyano group significantly reduces the electron density of the thiophene ring, making it less nucleophilic and therefore less reactive towards electrophiles. libretexts.org This deactivation is a general feature for aromatic systems bearing strongly electron-withdrawing groups.

Activation towards Nucleophilic Attack: While deactivating the ring for EAS, the electron-withdrawing nature of the cyano group can make the carbon atoms of the ring more susceptible to nucleophilic attack. Although direct SNAr on the ring is not typical without a leaving group at the attack site, the cyano group can facilitate reactions like the addition of nucleophiles in related systems. nih.gov

Directing Group in Metallation: The cyano group can act as a directing group in ortho-lithiation reactions. snnu.edu.cn While less common than amide or carboxylate directing groups, the nitrogen lone pair can coordinate to a lithium reagent, directing deprotonation to the adjacent C3 position. This provides a pathway to functionalize the C3 position selectively.

Influence on C-Br Bond Reactivity: The electron-withdrawing effect of the cyano group can influence the reactivity of the C-Br bond in cross-coupling reactions by modulating the electron density at the C4 position and affecting the rate of oxidative addition to the palladium catalyst.

Stereo- and Regioselective Transformations

Many of the reactions involving this compound proceed with a high degree of selectivity, which is crucial for the synthesis of well-defined molecular structures.

Regioselectivity: This refers to the preference for reaction at one position over another. wikipedia.org

Cross-Coupling Reactions: The Suzuki, Heck, and Buchwald-Hartwig reactions are inherently regioselective. The transformation occurs exclusively at the carbon atom bearing the bromine leaving group (C4), providing a reliable method for introducing functionality at this specific position. nih.govwikipedia.org

Directed Lithiation: As mentioned, using the cyano group as a directing group can lead to the regioselective functionalization of the C3 position. mdpi.comresearchgate.net Similarly, if a directing group were present at C5, it could direct reactions to the C4 position. The choice of base and reaction conditions is critical for achieving high regioselectivity in such deprotonation-functionalization sequences. rsc.org

Stereoselectivity: This refers to the preferential formation of one stereoisomer over another.

In the context of this compound, which is an achiral, flat molecule, stereoselectivity becomes relevant when new chiral centers or geometric isomers are created.

Heck Reaction: The Heck reaction can exhibit stereoselectivity. The addition of the aryl group and the subsequent elimination of palladium hydride typically occur to give the trans or (E)-alkene as the major product. organic-chemistry.org

Asymmetric Synthesis: While not extensively reported for this specific molecule, if a prochiral group were introduced or if a chiral catalyst were used in a coupling reaction, it would be possible to achieve enantioselective transformations, leading to the preferential formation of one enantiomer.

The ability to control both the region and stereochemistry of reactions is fundamental to modern organic synthesis, enabling the construction of complex molecules with precise architectures.

Applications in Medicinal Chemistry and Drug Discovery Research

Potential as Lead Compounds for Pharmaceuticals

4-Bromothiophene-2-carbonitrile serves as a valuable starting material, or "lead compound," for the creation of more complex molecules with therapeutic potential. Its structure can be chemically modified to enhance its interaction with biological targets, a process known as pharmacomodulation. This strategic modification is crucial in the intelligent design of new and effective drugs. The bromine atom and the nitrile group on the thiophene (B33073) ring are key reactive sites that allow for the attachment of various other chemical groups, leading to a wide range of derivatives.

The fluorine atom, when incorporated into derivatives of this compound, has been shown to be crucial for the compound's bioactivity and structural activity. biosynth.com This highlights the importance of specific elemental substitutions in optimizing the therapeutic properties of these compounds.

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for further investigation in drug discovery programs. These activities include antimicrobial, antifungal, anticancer, antiviral, and anti-inflammatory properties.

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant bacteria. Thiophene derivatives have shown promise in this area. nih.gov Studies have revealed that certain derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com

For instance, some novel armed thiophene derivatives have shown good antibacterial activity, suggesting their potential as leads for new antimicrobial drugs. mdpi.com It is noteworthy that Gram-negative bacteria are generally more resistant to antimicrobial agents due to their lipopolysaccharide outer membrane, which acts as a permeability barrier. nih.gov Therefore, the promising results of some thiophene derivatives against Pseudomonas aeruginosa, a challenging Gram-negative bacterium, are particularly significant. nih.gov In fact, one thiophene derivative was found to be more potent than the standard drug gentamicin (B1671437) against this pathogen. mdpi.com

Recent research has also identified thiophene derivatives with activity against colistin-resistant Acinetobacter baumannii and Escherichia coli. researchgate.netnih.gov Thiophene derivatives have demonstrated bactericidal effects against these resistant strains, with some exhibiting minimum inhibitory concentrations (MIC₅₀) as low as 8 to 32 mg/L. researchgate.netnih.gov These compounds appear to work by increasing the permeability of the bacterial membrane and reducing the adherence of the bacteria to host cells. researchgate.net

Below is a table summarizing the antibacterial activity of selected thiophene derivatives:

| Derivative | Target Bacteria | Activity | Reference |

| Thiophene Derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin | mdpi.com |

| Thiophene Derivatives 4, 5, & 8 | Colistin-resistant A. baumannii | MIC₅₀: 16-32 mg/L | researchgate.netnih.gov |

| Thiophene Derivatives 4, 5, & 8 | Colistin-resistant E. coli | MIC₅₀: 8-32 mg/L | researchgate.netnih.gov |

Fungal infections, particularly those caused by species like Candida and Cryptococcus, pose a significant global health threat. mdpi.com Thiophene derivatives have also been investigated for their potential as antifungal agents. researchgate.net

Several synthesized thiophene derivatives have shown activity against various fungal species. mdpi.com For example, compounds 7, 8a, 8b, and 10 were found to be active against four different tested fungal species. mdpi.com Another study on 2-(substituted-amino)-4,5-dialkyl-thiophene-3-carbonitrile derivatives demonstrated fungicidal activity, with some compounds showing moderate to poor activity compared to standard drugs like fluconazole (B54011) and amphotericin B. researchgate.net In this study, Cryptococcus strains were more sensitive than Candida species, and a cyclohexyl derivative (compound 4d) was the most active. researchgate.net

Furthermore, pyrimidine (B1678525) derivatives containing an amide moiety, which can be synthesized from thiophene precursors, have exhibited significant antifungal activity against plant fungal diseases. frontiersin.orgnih.gov For instance, compound 5o showed excellent activity against Phomopsis sp., with an EC₅₀ value of 10.5 µg/ml, which was better than the commercial fungicide Pyrimethanil. frontiersin.orgnih.gov

The following table highlights the antifungal activity of some thiophene and related derivatives:

| Derivative | Target Fungi | Activity | Reference |

| Thiophene Derivatives 7, 8a, 8b, 10 | Four fungal species | Active | mdpi.com |

| Compound 4d (cyclohexyl thiophene derivative) | Cryptococcus strains | Most active, MFC 100-800 µg/mL | researchgate.net |

| Compound 5o (pyrimidine derivative) | Phomopsis sp. | EC₅₀ 10.5 µg/ml | frontiersin.orgnih.gov |

The development of novel anticancer agents is a major focus of medicinal chemistry. Derivatives of this compound have shown potential in this area. For example, novel 1,2,4-triazole (B32235) derivatives, which can be synthesized from thiophene-based precursors, have demonstrated remarkable antiproliferative activity against various cancer cell lines. nih.gov Compounds 8a, 8b, 8c, 8d, 10b, 10e, and 10g from this series showed significant activity. nih.gov Further studies revealed that compounds 8c and 8d were potent inhibitors of BRAF and tubulin, and compound 8c also showed good EGFR inhibition. nih.gov

In another study, new benzenesulphonohydrazide derivatives were synthesized and tested for their antiproliferative activity. nih.gov Compound 4, which contained fluorine and bromine substituents on the phenyl ring, exhibited the highest cytotoxicity across all tested tumor cell lines and was highly selective. nih.gov The renal adenocarcinoma cell line (769-P) was particularly sensitive to these novel compounds. nih.gov

The ongoing threat of viral diseases necessitates the discovery of new antiviral drugs. Thiophene-containing compounds have been explored for their antiviral potential. For instance, the synthesis of E-5-(2-bromovinyl)-4′-thio-2′-deoxyuridine, a 4'-thio-2'-deoxynucleoside, has been described, with these types of compounds having potentially useful biological activity. rsc.org

More broadly, research into novel aromatic ester compounds, a class that can include thiophene derivatives, has identified potent antiviral activities against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). nih.gov These compounds were found to inhibit the early stages of viral replication, including viral RNA replication and protein synthesis. nih.gov

Inflammation is a key process in many diseases, and the development of new anti-inflammatory drugs with fewer side effects is an important goal. nih.gov Thiophene derivatives have shown promise as anti-inflammatory and analgesic agents.

One study investigated the anti-inflammatory and antinociceptive (pain-reducing) effects of (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC). nih.gov BTTSC showed activity in both phases of formalin-induced pain, particularly inflammatory pain. nih.gov In a model of carrageenan-induced paw edema, the compound significantly reduced swelling. nih.gov The study suggested that the compound's effects are linked to peripheral mechanisms, possibly involving the inhibition of early inflammatory mediators like histamine. nih.gov

Potential in Proteomics Research (e.g., protein interactions)

While direct studies employing this compound in proteomics research are not extensively documented in publicly available literature, the thiophene scaffold is integral to compounds used to probe biological systems. Thiophene derivatives are often developed as inhibitors for specific protein targets, such as kinases, and these inhibitor molecules can be used as tools to study protein function and interaction networks. The development of selective inhibitors allows for the investigation of the physiological and pathological roles of specific proteins within complex cellular pathways.

Antiepilepsy and Antidiabetic Drug Precursors

The thiophene nucleus is a recurring motif in the design of compounds with potential antiepileptic and antidiabetic properties. nih.govnih.gov The structural versatility of thiophene allows for the synthesis of derivatives that can interact with a range of biological targets relevant to these conditions.

For instance, patent literature describes pyrrolo-pyridine derivatives, for which this compound is a potential synthetic precursor, as having therapeutic applications for disorders of the nervous system, including epilepsy. researchgate.net Furthermore, general reviews on the medicinal chemistry of thiophenes highlight their investigation in the context of anticonvulsant and antidiabetic activities, underscoring the relevance of this scaffold in the search for new treatments for these metabolic and neurological disorders. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For thiophene derivatives, SAR studies have been crucial in optimizing their potency and selectivity for various biological targets. nih.govbohrium.com

Key findings from SAR studies on various thiophene-based inhibitors include:

Substitution Position: The placement of substituents on the thiophene ring is critical. For example, in a series of JNK inhibitors, a carboxamide group at the 3-position of the thiophene ring was found to be essential for activity, with the corresponding 5-position analogue being inactive.

Ring Substituents: The nature of the groups attached to the thiophene ring significantly modulates activity. In one study, the replacement of a phenyl ring with a thiophene ring led to a significant increase in inhibitory potency against a specific target.

Bioisosteric Replacement: The thiophene ring is often used as a bioisostere for a phenyl ring, a common strategy in drug design to improve pharmacokinetic properties or target affinity.

A patent for a late-stage fluoromethoxylation process explicitly notes the use of this compound as a substrate to generate analogues for SAR studies, highlighting its direct role in the efficient exploration of chemical space to identify new drug candidates.

Molecular Docking Studies and Binding Affinity

Molecular docking is a computational technique used to predict the binding mode of a ligand to the active site of a protein. This method is widely used in the study of thiophene derivatives to understand their interactions with biological targets and to guide the design of more potent inhibitors. nih.govnih.gov

Docking studies on various thiophene-based compounds have revealed key binding interactions:

Hydrogen Bonding: The sulfur atom of the thiophene ring or appended functional groups can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the protein's active site. nih.gov

Hydrophobic Interactions: The aromatic thiophene ring often engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine and tryptophan, contributing to binding affinity.

Target-Specific Interactions: In studies of thiophene derivatives as kinase inhibitors, docking simulations have shown interactions with key residues in the ATP-binding pocket, such as the hinge region. For other targets like COX enzymes, different binding modes are observed. mdpi.comnih.gov

The table below summarizes representative findings from molecular docking studies on various thiophene derivatives.

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| Cyclooxygenase-2 (COX-2) | Varies | Hydrogen Bonding, Hydrophobic | mdpi.com |

| 5-Lipoxygenase (5-LOX) | Varies | Non-redox or redox type | nih.gov |

| Protein Kinases (e.g., JNK) | Hinge region residues | Hydrogen Bonding, Hydrophobic |

Pharmacokinetic and Pharmacodynamic Considerations (excluding dosage/administration)

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is critical for its therapeutic success. The thiophene ring, while a valuable pharmacophore, can also be a site of metabolic activation. acs.org The metabolism of thiophene-containing drugs is often mediated by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites like thiophene S-oxides and thiophene epoxides. acs.org This bioactivation potential is a key consideration in the safety assessment of new thiophene-based drug candidates. acs.org

Prodrug Strategies

A prodrug is an inactive or less active compound that is converted into the active drug within the body through enzymatic or chemical processes. This strategy is often used to overcome challenges such as poor solubility, low permeability, or site-specific delivery. bohrium.com

Patent literature demonstrates the use of this compound as a starting material in the synthesis of complex molecules that are described as prodrugs. For example, a patent for nitrogen-containing six-membered ring compounds for treating bone diseases describes a reaction sequence starting with this compound and discusses the potential for the final compounds to be formulated as prodrugs. Another patent for aminoacyl-tRNA synthetase inhibitors also details the synthesis of this compound as a key step and mentions prodrug strategies.

These examples underscore the role of this compound in building complex molecules where a prodrug approach is a viable strategy for optimizing drug delivery and efficacy.

Applications in Materials Science Research

Synthesis of Functional Materials

4-Bromothiophene-2-carbonitrile serves as a versatile precursor for the synthesis of a variety of functional organic materials. cymitquimica.com Its utility stems from the ability to selectively functionalize the thiophene (B33073) ring at different positions, leading to materials with tailored properties. The presence of the bromine atom allows for various cross-coupling reactions, while the nitrile group can be either retained for its electronic influence or further reacted.

This compound is a key intermediate in the creation of more complex molecules like substituted oligothiophenes and polythiophenes. These materials are at the forefront of research for applications in organic electronics. For instance, the modification of polythiophene side chains with functional groups can significantly alter their solubility, thermal stability, and electronic characteristics. nih.gov Research has demonstrated the synthesis of polythiophene derivatives with pyrazoline side groups, which exhibit good solubility and high fluorescence intensity, properties crucial for their use in optoelectronic devices. nih.gov

Furthermore, 2-aminothiophenes, which can be synthesized from precursors like this compound, are starting points for a wide array of thiophene-containing heterocycles and polycyclic molecules. These, in turn, are used to prepare functional materials such as liquid crystals, organic photovoltaic cells, and nonlinear optical materials.

Electronic Properties and Their Modulation

The electronic properties of materials derived from this compound are of significant interest, particularly for applications in semiconductors and optoelectronics. The inherent electronic characteristics of the thiophene ring, combined with the electron-withdrawing nature of the nitrile group and the influence of the bromo-substituent, create a unique electronic profile.

Computational studies, such as those employing Density Functional Theory (DFT), are often used to predict and understand the electronic properties of thiophene derivatives. nih.govfrontiersin.org These studies calculate key parameters that govern the electronic behavior of the molecules.

Table 1: Key Electronic Properties Investigated in Thiophene Derivatives for Materials Science

| Property | Description | Relevance |

| HOMO (Highest Occupied Molecular Orbital) Energy | The energy level of the highest energy orbital containing electrons. | Relates to the electron-donating ability of the molecule and its oxidation potential. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | The energy level of the lowest energy orbital without electrons. | Relates to the electron-accepting ability of the molecule and its reduction potential. |

| Energy Gap (HOMO-LUMO Gap) | The energy difference between the HOMO and LUMO. | A key determinant of the material's optical and electronic properties, including its color and conductivity. |

| Ionization Potential | The energy required to remove an electron from a molecule. | Influences the material's stability and its ability to transport positive charge carriers (holes). |

| Electron Affinity | The energy released when an electron is added to a molecule. | Influences the material's ability to transport negative charge carriers (electrons). |

This table provides a summary of electronic properties and their significance in the context of materials science research on thiophene derivatives.

The strategic placement of substituents on the thiophene ring allows for the fine-tuning of these electronic properties. For example, the introduction of different functional groups can raise or lower the HOMO and LUMO energy levels, thereby modulating the energy gap and influencing the material's absorption and emission spectra. This ability to engineer the electronic structure is fundamental to creating materials for specific electronic and optoelectronic applications.

Optoelectronic Applications (e.g., Light-Emitting Diodes)

Thiophene-based materials, including those derived from this compound, have shown considerable promise for use in optoelectronic devices, most notably in organic light-emitting diodes (OLEDs). Polythiophenes are a significant class of π-conjugated polymers used in these applications due to their favorable electronic and luminescent properties. nih.gov

The performance of polythiophene-based OLEDs can be enhanced by incorporating specific functional groups into the polymer structure. For instance, adding pyrazoline side chains to polythiophenes has been shown to yield materials with high fluorescence intensity, a critical factor for efficient light emission. nih.gov Furthermore, the synthesis of polythiophenes with electron-transporting moieties like benzotriazole (B28993) has been explored to improve the electroluminescence efficiency of the resulting devices. nih.gov

The development of four-coordinate organoboron compounds has also opened new avenues for OLED materials. rsc.org These compounds often feature rigid π-conjugated structures that lead to intense luminescence and high carrier mobility, both of which are desirable for high-performance OLEDs. rsc.org Thiophene derivatives can be incorporated into the ligands of these organoboron complexes to tune their emission color and electronic properties.

Recent research has also explored the use of organic radicals with doublet emission for highly efficient OLEDs. ucl.ac.uk Some of the most effective radical emitters are based on derivatives of tris(2,4,6-trichlorophenyl)methyl (TTM), which can be functionalized with various groups, including those derived from thiophenes, to enhance their performance. ucl.ac.uk

Use in Polymer Chemistry (e.g., Regioregular Polythiophenes)

In polymer chemistry, this compound is a valuable monomer for the synthesis of regioregular polythiophenes. The term "regioregular" refers to the specific and controlled orientation of the monomer units within the polymer chain. cmu.edu For poly(3-substituted)thiophenes, this typically means a high percentage of head-to-tail (HT) couplings. cmu.edu This regularity is crucial as it allows the polymer chains to pack more closely, leading to enhanced π-stacking and, consequently, improved charge carrier mobility and conductivity. cmu.edu

Several synthetic methods have been developed to achieve high regioregularity in polythiophenes. These often involve transition metal-catalyzed cross-coupling reactions. nih.govnih.gov The Grignard Metathesis (GRIM) method, for example, is a widely used technique for producing highly regioregular poly(3-alkylthiophenes). cmu.edu This method can be adapted to polymerize thiophene monomers with various functional side chains. cmu.edu

The functionalization of polythiophenes is a key area of research, and it can be achieved in two main ways: by polymerizing an already functionalized monomer or by post-polymerization modification. cmu.edu this compound, with its reactive bromine atom and functional nitrile group, is an ideal candidate for the first approach. The ability to introduce a variety of substituents at the 3-position of the thiophene ring allows for the creation of polymers with a wide range of properties, including improved solubility and tailored electronic characteristics. cmu.eduresearchgate.net

Table 2: Methods for Synthesizing Regioregular Polythiophenes

| Method | Description | Catalyst/Reagent Example | Key Advantage |

| Grignard Metathesis (GRIM) Polymerization | Involves the formation of a Grignard reagent from a dihalothiophene monomer, followed by nickel-catalyzed polymerization. cmu.edu | Ni(dppp)Cl₂ | High regioregularity (often >98% HT). cmu.edu |

| Rieke Zinc Method | Utilizes highly reactive "Rieke zinc" to form an organozinc intermediate from a dihalothiophene, which is then polymerized. | Rieke Zinc (Zn*) | Produces highly regioregular polymers. |

| Catalyst-Transfer Polycondensation | A "living" polymerization method where the catalyst moves along the growing polymer chain. | Ni(dppe)Cl₂ | Allows for control over molecular weight and block copolymer synthesis. nih.gov |

| Dehydrobrominative Polycondensation | Involves the deprotonation of a C-H bond on the thiophene monomer using a strong base, followed by polymerization. nih.gov | Knochel-Hauser base (TMPMgCl·LiCl) | Can be performed at room temperature. nih.gov |

This table summarizes common synthetic routes to regioregular polythiophenes, highlighting the catalysts and key benefits of each method.

Corrosion Inhibition

Thiophene derivatives have been investigated as effective corrosion inhibitors for various metals, particularly steel in acidic environments. nih.govresearchgate.net The mechanism of inhibition generally involves the adsorption of the organic molecules onto the metal surface, forming a protective layer that impedes the corrosive action of the surrounding medium. nih.govnih.gov

The effectiveness of thiophene-based inhibitors is attributed to the presence of heteroatoms (sulfur in the thiophene ring and nitrogen in the nitrile group) and the π-electrons of the aromatic ring. nih.gov These features facilitate the adsorption of the molecule onto the metal surface through a process that can be either physisorption (electrostatic interaction) or chemisorption (covalent bond formation).

This compound possesses the key structural elements for a potent corrosion inhibitor:

Thiophene Ring: The sulfur atom can coordinate with the metal surface.

Nitrile Group (-C≡N): The nitrogen atom provides an additional site for adsorption, and the triple bond can also interact with the metal.

Computational studies have been employed to predict the inhibition efficiency of thiophene derivatives by calculating parameters such as the HOMO and LUMO energies, which provide insights into the molecule's ability to donate or accept electrons and thus interact with the metal surface. nih.govfrontiersin.org Experimental techniques like potentiodynamic polarization and electrochemical impedance spectroscopy are used to evaluate the performance of these inhibitors. researchgate.net Studies on related compounds have shown that thiophene derivatives can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. nih.gov DFT calculations have been widely applied to study the structural and electronic properties of thiophene (B33073) derivatives. e3s-conferences.org These calculations are based on determining the electron density of a system to derive its energy and other properties. nih.gov The B3LYP functional, a hybrid functional, is commonly used in DFT calculations for organic molecules, often in conjunction with basis sets like 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govresearchgate.netnih.gov

Theoretical structural optimization of "4-Bromothiophene-2-carbonitrile" can be performed using DFT methods to determine its most stable conformation (ground state geometry). This process involves calculating the molecule's energy at various atomic arrangements until a minimum energy structure is found. The resulting optimized geometry provides key parameters such as bond lengths, bond angles, and dihedral angles.

For similar thiophene derivatives, DFT calculations have been shown to provide geometric parameters that are in good agreement with experimental data obtained from techniques like X-ray diffraction. researchgate.net For instance, studies on 2-thiophene carboxylic acid and other substituted thiophenes have successfully used DFT to predict their molecular structures. researchgate.netiosrjournals.org The optimization of the molecular structure is a crucial first step, as these geometric parameters are used as the basis for subsequent calculations of other properties like vibrational frequencies and electronic transitions. e3s-conferences.org

Below is an illustrative table of what typical calculated geometrical parameters for "this compound" would look like, based on standard bond lengths and angles for thiophene and nitrile groups.

Table 1: Illustrative Geometrical Parameters for this compound This table is illustrative and represents typical expected values.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

|---|---|---|

| Bond Lengths | C-Br | ~1.87 Å |

| C=C (thiophene ring) | ~1.37 - 1.42 Å | |

| C-S (thiophene ring) | ~1.72 Å | |

| C-C≡N | ~1.43 Å | |

| C≡N | ~1.16 Å | |

| Bond Angles | C-C-Br | ~125° |

| C-S-C (thiophene ring) | ~92° | |

| C-C-C≡N | ~178° |

| Dihedral Angles | Thiophene Ring | Nearly planar (close to 0° or 180°) |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). This gap is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. numberanalytics.com Conversely, a small gap indicates a molecule is more reactive. numberanalytics.com DFT calculations are a standard method for computing the energies of these orbitals. e3s-conferences.org For halogenated heterocyclic compounds, the specific lobes of the LUMO or LUMO+1 orbitals on the carbon-halogen bond can be critical in predicting reactivity. wuxibiology.com

Table 2: Illustrative Frontier Molecular Orbital Data for this compound This table is illustrative and represents typical expected values from DFT calculations.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 eV |

| LUMO | -1.5 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 eV |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, where different colors represent different potential values.

Typically, regions of negative electrostatic potential (colored red to yellow) are rich in electrons and are susceptible to electrophilic attack. These areas often correspond to the location of lone pair electrons. In contrast, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net The MEP is calculated from the total electron density of the molecule, which can be obtained from DFT calculations. mdpi.com For thiophene derivatives, MEP maps can highlight the reactivity of the sulfur atom, the π-system of the ring, and any electron-withdrawing or -donating substituents. researchgate.net The map provides a visual representation of where a molecule is most likely to interact with other chemical species. mdpi.com

Atomic charge analysis provides a way to quantify the distribution of electrons among the atoms in a molecule. Although atomic charges are not directly observable physical quantities, they are a useful concept for understanding molecular properties like dipole moment and reactivity. Various methods exist for calculating atomic charges from the results of quantum chemical calculations, with Mulliken population analysis and Natural Bond Orbital (NBO) analysis being common approaches.

NBO analysis, in particular, provides information about the charge distribution, orbital interactions, and intramolecular charge transfer, which contributes to the stability of the molecule. For thiophene derivatives, atomic charge analysis can reveal the electron-withdrawing effect of the bromine and nitrile groups on the thiophene ring. The sulfur atom typically carries a positive charge, while the nitrogen of the nitrile group and the bromine atom are expected to have negative charges due to their high electronegativity.

Table 3: Illustrative Natural Bond Orbital (NBO) Charges for this compound This table is illustrative and represents typical expected charge distributions.

| Atom | NBO Charge (e) |

|---|---|

| S1 | +0.45 to +0.55 |

| C2 (with CN) | +0.10 to +0.20 |

| C3 | -0.20 to -0.30 |

| C4 (with Br) | +0.05 to +0.15 |

| C5 | -0.25 to -0.35 |

| Br | -0.05 to -0.15 |

| C (nitrile) | +0.05 to +0.10 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's bonds. thermofisher.com DFT calculations are highly effective for computing the harmonic vibrational frequencies of molecules. nih.gov These calculated frequencies, when properly scaled to account for anharmonicity and other systematic errors, typically show very good agreement with experimental spectra. nih.goviosrjournals.org

By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific bond stretches, bends, or torsions within the molecule. iosrjournals.org This detailed assignment aids in the interpretation of experimental FT-IR and FT-Raman spectra. For thiophene derivatives, characteristic vibrational modes include C-H stretching, C=C ring stretching, C-S stretching, and vibrations associated with the substituents. iosrjournals.orgprimescholars.com For "this compound," one would expect to see characteristic peaks for the C≡N stretch (typically a strong, sharp band in the IR spectrum) and the C-Br stretch (at lower frequencies).

Table 4: Illustrative Vibrational Frequencies for this compound This table is illustrative and represents typical expected vibrational modes and their frequencies.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

|---|---|---|---|

| C-H Stretching | ~3100 | ~3100 | ~3100 |

| C≡N Stretching | ~2230 | ~2230 | ~2230 |

| C=C Ring Stretching | ~1520, 1410, 1350 | ~1525, 1415, 1355 | ~1525, 1415, 1355 |

| C-H In-plane Bending | ~1290, 1170 | ~1295, 1175 | ~1295, 1175 |

| C-S Stretching | ~850, 650 | ~855, 655 | ~855, 655 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. Theoretical calculations of NMR chemical shifts (for ¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within the framework of DFT. These calculations provide valuable support for the assignment of experimental NMR spectra.

The calculated chemical shifts are typically reported relative to a reference compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these calculations depends on the level of theory and basis set used. rug.nl For complex molecules, theoretical shifts can help distinguish between different isomers or assign signals in crowded spectral regions. pdx.edu For "this compound," calculations would predict the chemical shifts for the two protons on the thiophene ring and the five carbon atoms, taking into account the electronic effects of the bromo and cyano substituents.

Table 5: Illustrative Calculated NMR Chemical Shifts for this compound This table is illustrative and represents typical expected chemical shifts (δ in ppm) relative to TMS.

| Atom | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |

|---|---|---|

| C2 (with CN) | ~115 | - |

| C3 | ~135 | ~7.8 |

| C4 (with Br) | ~110 | - |

| C5 | ~130 | ~7.6 |

Wavefunction Analysis

Wavefunction analysis is a cornerstone of computational quantum chemistry, offering a detailed picture of the electron distribution and electronic properties of a molecule. For this compound, this analysis would involve:

Electron Density: Calculation of the electron density surface would reveal the regions of high and low electron concentration. In this compound, high electron density would be expected around the nitrogen atom of the nitrile group and the sulfur atom of the thiophene ring due to their electronegativity. The bromine atom would also exhibit a region of high electron density.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO and LUMO energy levels and their spatial distribution determine the molecule's reactivity in electron donation and acceptance, respectively. For a substituted thiophene like this, the HOMO is likely to be a π-orbital distributed over the thiophene ring, while the LUMO would likely have significant contributions from the π* orbitals of the nitrile group and the thiophene ring. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and electronic excitation energies.

Electrostatic Potential (ESP): The ESP map illustrates the charge distribution from the perspective of an approaching electrophile or nucleophile. For this compound, negative potential (red regions) would be anticipated around the nitrogen and sulfur atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the thiophene ring.

Thermodynamic Parameters

Computational methods, particularly Density Functional Theory (DFT), are frequently used to predict the thermodynamic properties of molecules. For this compound, these calculations would provide data on:

Enthalpy of Formation (ΔHf°): This value represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a measure of the compound's stability.

Entropy of Formation (ΔSf°): This parameter quantifies the change in disorder during the formation of the compound from its elements.

Gibbs Free Energy of Formation (ΔGf°): This is the ultimate measure of thermodynamic stability under standard conditions, combining enthalpy and entropy. A negative value indicates a spontaneous formation process.

While specific calculated values for this compound are not readily found in the literature, these parameters are routinely calculated in computational studies of novel compounds.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are predictive models that correlate the structural or property-describing features of molecules with their biological activities or physicochemical properties. Although no specific QSAR or QSPR models for this compound have been identified in the searched literature, its role as a building block in medicinal chemistry suggests its potential inclusion in such studies.

In a hypothetical QSAR/QSPR study, this compound would be characterized by various molecular descriptors, which are numerical representations of its molecular structure. These can be categorized as:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

Geometrical Descriptors: Descriptors based on the 3D structure of the molecule, such as molecular surface area and volume.

Electronic Descriptors: Dipole moment, polarizability, and orbital energies (HOMO, LUMO).

Lipophilic Descriptors: LogP, which describes the partitioning of the molecule between an oily and an aqueous phase.

These descriptors for a series of related thiophene derivatives would then be used to build a mathematical model that can predict a specific activity or property.

Molecular Dynamics (MD) Simulations

For this compound, an MD simulation could be employed to: